![molecular formula C18H19FN2O2 B2550448 (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034306-29-9](/img/structure/B2550448.png)
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a synthetic organic molecule of interest in pharmaceutical and chemical research. It features a combination of a dimethylamino phenyl group and a fluoro-dihydrobenzo-oxazepin group, making it a fascinating structure for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of (4-(dimethylamino)phenyl) methanol with 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4-one under acidic conditions to form the desired methanone product. Reaction conditions typically include:
Solvents: : Dichloromethane or toluene
Catalysts: : Acidic catalysts like hydrochloric acid or sulfuric acid
Temperatures: : Usually maintained at room temperature to 80°C
Industrial Production Methods
In an industrial setting, the process is scaled up using continuous flow reactors to maintain reaction control and improve yields. Specialized equipment is used to handle the acidic and sometimes corrosive nature of the reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, especially at the dimethylamino group.
Reduction: : It can be reduced using typical hydrogenation techniques involving palladium or nickel catalysts.
Substitution: : Various substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution Reagents: : Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid.
Major Products
Oxidation Products: : Often result in the formation of N-oxide derivatives.
Reduction Products: : Produce reduced forms of the fluoro-dihydrobenzo-oxazepin ring.
Substitution Products: : Lead to halogenated derivatives.
Aplicaciones Científicas De Investigación
The compound is used extensively in:
Chemistry: : As a precursor for more complex organic molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a pharmacological agent due to its unique structure and functional groups.
Industry: : Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The compound's mechanism of action often involves its interaction with specific biological targets. For example, it may inhibit certain enzymes or interact with receptor proteins, influencing molecular pathways involved in cellular processes. The fluoro-dihydrobenzo-oxazepin structure allows it to fit into specific enzyme binding sites, affecting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-(dimethylamino)phenyl)(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
(4-(methylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[e][1,4]thiazepin-4(5H)-yl)methanone
These similar compounds share structural elements but differ in specific substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of a dimethylamino phenyl group and a fluoro-dihydrobenzo-oxazepin group makes the compound particularly unique compared to its analogs.
That's a lot of chemistry to chew on. Anything else catching your interest?
Actividad Biológica
The compound (4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone (CAS: 2034306-29-9) has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles.
Chemical Structure and Properties
This compound is characterized by a dimethylamino group attached to a phenyl ring and a fluoro substituent on a dihydrobenzo[1,4]oxazepine moiety. The molecular formula is C18H19FN2O2 with a molecular weight of approximately 314.35 g/mol. Its purity is typically reported at 98% .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has shown effectiveness against:
- MDA-MB-231 (breast cancer)
- Panc-1 (pancreatic cancer)
In vitro assays indicated that at concentrations of 1 to 2 μM, the compound effectively inhibited colony formation in these cell lines, suggesting its potential as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects appears to involve the following pathways:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells, as evidenced by increased levels of acetyl-histone H3 and P21 proteins .
- Inhibition of Histone Deacetylases (HDACs) : The compound has been reported to inhibit class I HDAC isoforms, which play a crucial role in tumor progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications to the dimethylamino group and the introduction of fluorine have been shown to influence potency:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
- Dimethylamino Group : This moiety is critical for maintaining biological activity; variations can lead to significant changes in efficacy .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate metabolic stability. In animal models, it demonstrated:
- Low Clearance Rates : Suggesting prolonged circulation time.
- Acceptable Plasma Protein Binding : Indicating potential for effective dosing regimens .
Summary of Biological Activities
Activity Type | Cell Line | Concentration (μM) | Observed Effect |
---|---|---|---|
Anticancer | MDA-MB-231 | 1-2 | Inhibition of colony formation |
Anticancer | Panc-1 | 1-2 | Induction of apoptosis |
HDAC Inhibition | SKM-1 | N/A | Increased acetyl-histone H3 levels |
Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Fluorine Addition | Increased potency |
Dimethylamino Group | Essential for activity |
Alkyl Chain Variations | Variable effects on potency |
Case Studies
In a recent study focusing on the effects of similar compounds on cancer cell lines, it was found that compounds with a dimethylamino group consistently outperformed those without it in terms of antiproliferative activity . Additionally, the introduction of electron-withdrawing groups like fluorine significantly enhanced the anticancer properties compared to their non-fluorinated counterparts.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-20(2)16-6-3-13(4-7-16)18(22)21-9-10-23-17-8-5-15(19)11-14(17)12-21/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCWZYXJPUJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.